4-Methanesulfonylpentanoic acid

Description

The compound class of sulfonamido-substituted pentanoic acids includes derivatives where a sulfonamide group (-SO₂-NH-) is attached to a pentanoic acid backbone. These compounds are structurally diverse due to variations in substituents on the sulfonamide aromatic ring or the pentanoic acid chain. While direct data on 4-Methanesulfonylpentanoic acid (a hypothetical compound with a methanesulfonyl group at position 4) are absent in the provided evidence, insights can be drawn from structurally related sulfonamido-pentanoic acids and other substituted analogs. These compounds are critical in medicinal chemistry, isotopic labeling, and materials science due to their tunable electronic and steric properties .

Properties

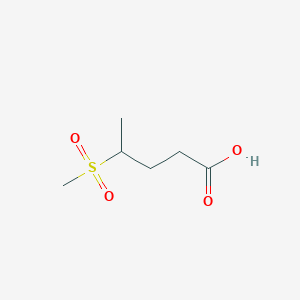

Molecular Formula |

C6H12O4S |

|---|---|

Molecular Weight |

180.22 g/mol |

IUPAC Name |

4-methylsulfonylpentanoic acid |

InChI |

InChI=1S/C6H12O4S/c1-5(11(2,9)10)3-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) |

InChI Key |

HWJHSVXRFPWEKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC(=O)O)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methanesulfonylpentanoic acid can be synthesized through several methods. One common approach involves the reaction of pentanoic acid with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation .

Industrial Production Methods

Industrial production of 4-Methanesulfonylpentanoic acid often involves the large-scale chlorination of methyl thiocyanate followed by hydrolysis. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-Methanesulfonylpentanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into corresponding alcohols or alkanes.

Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Alcohols and alkanes.

Substitution: Various substituted pentanoic acid derivatives.

Scientific Research Applications

Common Reactions

- Oxidation : Can be oxidized using hydrogen peroxide or peracids to yield sulfone derivatives.

- Reduction : Reducing agents like lithium aluminum hydride can convert it into thiol or sulfide compounds.

- Substitution : Nucleophiles such as amines or alcohols can be used in substitution reactions .

Chemistry

4-Methanesulfonylpentanoic acid serves as a versatile building block in the synthesis of complex molecules. Its unique functional groups enable chemists to create various derivatives that can be useful in further chemical transformations.

Biology

In biological research, this compound is used to study enzyme inhibition and protein modification. Its ability to interact with biological macromolecules makes it a candidate for investigating biochemical pathways and mechanisms.

Pharmaceutical Development

Research indicates that compounds with sulfonyl functional groups, including 4-methanesulfonylpentanoic acid, are crucial in medicinal chemistry for developing drugs with diverse biological activities. These compounds have shown potential in treating conditions such as bacterial infections and oxidative stress-related diseases .

Industrial Applications

4-Methanesulfonylpentanoic acid is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in:

- Electrochemical Processes : It can serve as an electrolyte in electrochemical applications due to its high solubility and conductivity.

- Biodiesel Production : The compound can act as a catalyst in biodiesel synthesis, contributing to more sustainable energy solutions .

Case Study 1: Enzyme Inhibition

In a study examining the enzyme inhibition properties of sulfonamides, derivatives of 4-methanesulfonylpentanoic acid were tested against various pathogens. The results indicated significant antibacterial activity, suggesting its potential use as an antimicrobial agent .

Case Study 2: Antioxidant Activity

Research highlighted the antioxidant properties of compounds related to 4-methanesulfonylpentanoic acid. In vitro tests demonstrated that certain derivatives exhibited strong free radical scavenging abilities, positioning them as candidates for further development in antioxidant therapies .

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Chemistry | Building block for complex molecules | Versatile reactivity in organic synthesis |

| Biology | Enzyme inhibition | Significant antibacterial activity |

| Pharmaceutical Development | Antimicrobial agents | Effective against various pathogens |

| Industrial | Electrochemical applications | High solubility and conductivity |

Mechanism of Action

The mechanism of action of 4-Methanesulfonylpentanoic acid involves its interaction with various molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. This interaction can lead to the formation of new chemical bonds and the modification of existing ones. The pathways involved often include nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

Sulfonamide Derivatives with Aromatic Substituents

Sulfonamido-pentanoic acids in the evidence feature aromatic substituents on the sulfonamide group, influencing their reactivity and applications:

- 4-Methyl-2-(4-methylphenylsulfonamido)pentanoic acid (CAS 67368-40-5): Contains a para-methylphenyl group, enhancing lipophilicity. Used as a reagent (MFCD00067467) in peptide synthesis .

- 4-Methyl-2-(3-(trifluoromethyl)phenylsulfonamido)pentanoic acid (CAS 251097-65-1): The electron-withdrawing trifluoromethyl group increases acidity and stability. Marketed by GLPBIO for biochemical research .

- 4-Methyl-2-(2-nitrobenzenesulfonamido)pentanoic acid: Characterized via X-ray crystallography, revealing planar sulfonamide geometry and hydrogen-bonded dimers in the solid state .

Key Trend : Electron-donating groups (e.g., methyl) increase lipophilicity, while electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance stability and acidity.

Hydroxyl-Substituted Pentanoic Acids

- 4-Hydroxy-4-methylpentanoic acid (CAS 23327-19-7): Features a hydroxyl and methyl group at position 4. Its polarity and hydrogen-bonding capacity make it distinct from sulfonamide analogs. Molecular weight: 132.16 .

- 4-Hydroxy-5-(4-sulfooxyphenyl)pentanoic acid: Contains a sulfated phenolic group, enabling solubility in aqueous environments. Potential applications in drug metabolism studies .

Methyl-Substituted and Deuterated Analogs

- 4-Methylpentanoic acid (isocaproic acid, CAS 646-07-1): A branched-chain fatty acid found in essential oils. Simpler structure with a single methyl group at position 4 .

- 4-Methylpentanoic acid-d12 (CAS 116287-57-1): Deuterated version used in isotopic labeling for mass spectrometry and NMR studies. Molecular weight: 128.23 .

Other Functional Group Variations

- 4-Cyano-4-[(thiobenzoyl)sulfanyl]pentanoic acid (CAS 201611-92-9): Features cyano and thiobenzoyl groups, enabling radical polymerization applications .

- 2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methylpentanoic acid (CAS 68377-65-1): Methoxy group enhances solubility in polar solvents .

Data Tables: Key Properties of Selected Compounds

Biological Activity

4-Methanesulfonylpentanoic acid is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

4-Methanesulfonylpentanoic acid is characterized by its sulfonyl functional group attached to a pentanoic acid chain. The synthesis of this compound typically involves the reaction of pentanoic acid derivatives with methanesulfonyl chloride under basic conditions. The resulting product exhibits unique properties that contribute to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various derivatives related to 4-methanesulfonylpentanoic acid. For instance, compounds synthesized from rhodanine-3-acetic acid derivatives have shown significant antibacterial activity against Gram-positive bacteria, including multidrug-resistant strains. The Minimum Inhibitory Concentration (MIC) values reported range from 2 to 4 µg/mL for potent compounds .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 4c | 2 | Staphylococcus aureus |

| 4d | 2 | Enterococcus faecalis |

| 4e | 3 | Streptococcus pneumoniae |

| 4f | 4 | Bacillus subtilis |

Cytotoxicity and Safety Profile

In vitro studies assessing the cytotoxicity of 4-methanesulfonylpentanoic acid and its derivatives have indicated a favorable safety profile at therapeutic concentrations. The compounds were evaluated using various cell lines, demonstrating low cytotoxic effects compared to standard chemotherapeutics .

The mechanism through which 4-methanesulfonylpentanoic acid exerts its biological effects is not fully elucidated; however, it is believed to involve the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways in pathogenic microorganisms. The presence of the sulfonyl group is thought to enhance the compound's ability to interact with biological targets.

Case Studies

- Study on Antibacterial Efficacy : A study conducted by researchers synthesized several derivatives based on the core structure of methanesulfonylpentanoic acid. These compounds were tested against a panel of resistant bacterial strains, showing promising results in both efficacy and selectivity .

- Evaluation in Animal Models : In vivo studies involving animal models have demonstrated that certain derivatives can effectively reduce bacterial load without significant adverse effects, suggesting potential for therapeutic applications in treating infections caused by resistant bacteria .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of methanesulfonyl derivatives revealed favorable absorption and distribution characteristics, indicating their potential for systemic use in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.